molecular formula C15H14ClF6NO2 B6314701 2-Chloro-N-(cyclopropylmethyl)-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide CAS No. 1951441-02-3

2-Chloro-N-(cyclopropylmethyl)-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide

Cat. No.: B6314701
CAS No.: 1951441-02-3
M. Wt: 389.72 g/mol
InChI Key: SBPCYBWGYDLQFD-UHFFFAOYSA-N
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Description

The compound 2-Chloro-N-(cyclopropylmethyl)-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide is a chloroacetamide derivative featuring a cyclopropylmethyl group and a hexafluorinated hydroxypropan-2-yl substituent on the phenyl ring. Its structure combines halogenated and fluorinated motifs, which are known to enhance metabolic stability and lipophilicity in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

2-chloro-N-(cyclopropylmethyl)-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF6NO2/c16-7-12(24)23(8-9-1-2-9)11-5-3-10(4-6-11)13(25,14(17,18)19)15(20,21)22/h3-6,9,25H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPCYBWGYDLQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-(cyclopropylmethyl)-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide (CAS Number: 1951441-02-3) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and data sources.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClF6NO2C_{15}H_{14}ClF_6NO_2, with a molecular weight of 389.72 g/mol. The structure includes a chloroacetamide moiety and a cyclopropylmethyl substituent, which may contribute to its biological properties.

Antimicrobial Activity

A study involving a series of chloroacetamides found that compounds with similar structures exhibited significant antimicrobial properties. Specifically, compounds were tested against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the presence of halogenated substituents on the phenyl ring enhanced antimicrobial efficacy due to increased lipophilicity, facilitating membrane penetration .

Table 1: Antimicrobial Efficacy of Related Chloroacetamides

CompoundTarget PathogenActivity Level
N-(4-chlorophenyl)-chloroacetamideS. aureusHigh
N-(4-fluorophenyl)-chloroacetamideE. coliModerate
N-(3-bromophenyl)-chloroacetamideCandida albicansModerate

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) analyses have been employed to predict the biological activity of chloroacetamides based on their chemical structures. The studies suggest that the position and type of substituents significantly influence biological activity. For instance, compounds with para-substituted halogens showed greater antimicrobial potential compared to their ortho or meta counterparts .

Case Study 1: Synthesis and Testing

In a recent study, researchers synthesized several derivatives of chloroacetamides and evaluated their antimicrobial properties using standard testing methods. The compound this compound was included in this evaluation. It demonstrated significant activity against Gram-positive bacteria while showing reduced efficacy against Gram-negative strains .

Case Study 2: QSAR Analysis

A comprehensive QSAR analysis indicated that compounds similar to this compound could be optimized for better activity by modifying substituents on the phenyl ring. The analysis highlighted the importance of lipophilicity and hydrogen bonding in enhancing interaction with microbial targets .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may exhibit activity against various biological targets:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound could inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation.
  • Anti-inflammatory Properties : The hexafluoro group may enhance the compound's ability to modulate inflammatory responses, making it a candidate for developing anti-inflammatory medications.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity can be exploited in:

  • Building Block for Drug Development : The unique functional groups allow it to be used as a precursor in synthesizing other pharmacologically active compounds.
  • Fluorinated Compounds : The presence of fluorine atoms contributes to the stability and lipophilicity of the resulting products, which is advantageous in drug design.

Material Science

Research into the use of this compound in material science has shown promise:

  • Fluorinated Polymers : Its fluorinated structure can be utilized to create materials with enhanced thermal and chemical resistance.
  • Coatings and Adhesives : The unique properties imparted by the hexafluoro group may lead to advancements in coatings that require high durability and resistance to solvents.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines when treated with related compounds.
Study 2Anti-inflammatory EffectsShowed reduction in inflammatory markers in animal models when administered similar derivatives.
Study 3Synthesis PathwaysDeveloped efficient synthetic routes for producing this compound and its derivatives, highlighting its utility as a versatile building block.

Comparison with Similar Compounds

Structural Analogues

Fluorinated Chloroacetamides
  • Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide): Key Features: Contains a cyclopropylmethoxy group and difluoromethoxy substituents. Activity: Potent PDE4 inhibitor (IC₅₀ = 0.8 nM in human neutrophils) with anti-inflammatory properties .
Pesticide Chloroacetamides
  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) :
    • Key Features : Methoxymethyl and diethylphenyl substituents.
    • Activity : Herbicide targeting weed growth.
    • Comparison : The target compound’s hexafluorinated group likely reduces soil mobility compared to alachlor’s methoxymethyl group, which is prone to hydrolysis .
N-(Substituted Phenyl)acetamides
  • 2-Chloro-N-(4-fluorophenyl)acetamide :
    • Key Features : Simple chloroacetamide with a 4-fluorophenyl group.
    • Synthesis : Prepared via condensation reactions, with intramolecular C–H···O interactions stabilizing its crystal structure .
    • Comparison : The target compound’s bis-substituted acetamide (cyclopropylmethyl and hexafluorinated phenyl) may require more complex synthetic routes, such as multicomponent reactions or selective alkylation .
Table 1: Comparative Data for Chloroacetamide Derivatives
Compound Name Molecular Weight (g/mol) Key Substituents Bioactivity/Application Reference
Target Compound ~455.3 (estimated) Cyclopropylmethyl, Hexafluoro-hydroxypropan-2-yl N/A (hypothesized: PDE4 inhibition)
Roflumilast 403.21 Cyclopropylmethoxy, Difluoromethoxy PDE4 inhibitor (IC₅₀ = 0.8 nM)
Alachlor 269.76 Methoxymethyl, Diethylphenyl Herbicide
2-Chloro-N-(4-fluorophenyl)acetamide 201.62 4-Fluorophenyl Intermediate for heterocycles
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide 419.71 (with HCl salt) Chlorobenzoyl, Cyclopropylamino Synthetic intermediate
Key Observations :

Lipophilicity: Fluorinated groups (e.g., hexafluoro in the target compound) enhance membrane permeability compared to non-fluorinated analogs like alachlor .

Synthetic Complexity : The target compound’s sterically hindered hexafluoro-hydroxypropan-2-yl group may necessitate advanced regioselective methods, unlike simpler analogs synthesized via direct acylations .

Biological Specificity : Cyclopropylmethyl groups (seen in roflumilast and the target compound) are associated with improved metabolic stability in vivo compared to alkyl chains in pesticides .

Functional Comparisons

  • Anti-Inflammatory Potential: Roflumilast’s PDE4 inhibition is driven by its fluorinated aromatic system and cyclopropylmethoxy group . The target compound’s hexafluoro-hydroxypropan-2-yl group may enhance binding to hydrophobic enzyme pockets, though potency would depend on substituent positioning.
  • Agrochemical vs.

Preparation Methods

Hydrolytic Degradation of the Hexafluoro Group

The hexafluoro-hydroxypropan-2-yl moiety is sensitive to acidic conditions, necessitating pH-controlled workups (pH 6–8). Storage under nitrogen atmosphere further prevents moisture-induced degradation.

Byproduct Formation During Chloroacetylation

Over-chlorination can occur if temperature exceeds 10°C, producing N,N-bis(chloroacetyl) derivatives. This is mitigated by strict temperature control and incremental reagent addition.

Scalability of Amine Protection/Deprotection

Boc protection on large scales generates excess CO₂, requiring pressure-regulated reactors to prevent vessel overpressurization .

Q & A

Basic: What spectroscopic methods are recommended for confirming the structure of this compound, and what key features should be analyzed?

Answer:

  • Infrared Spectroscopy (IR): Focus on absorption bands for C=O (~1650–1750 cm⁻¹), C-Cl (~550–750 cm⁻¹), and O-H (broad ~3200–3600 cm⁻¹) to confirm functional groups.
  • NMR Spectroscopy:
    • ¹H NMR: Identify cyclopropane methylene protons (δ ~0.5–1.5 ppm), aromatic protons (δ ~6.5–8.0 ppm), and hydroxyl protons (δ ~2.0–5.0 ppm, depending on hydrogen bonding).
    • ¹³C NMR: Assign carbons adjacent to electronegative groups (e.g., C-Cl at ~40–50 ppm, carbonyl C=O at ~165–180 ppm).
  • Mass Spectrometry (MS): Use high-resolution MS to verify molecular ion peaks and fragmentation patterns, particularly for the hexafluorohydroxypropan-2-yl moiety.
    Reference: Structural characterization methods for chloroacetamides and related analogs .

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound, particularly for regioselective cyclopropane ring formation?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and predict regioselectivity in cyclopropane ring formation. Key parameters include Gibbs free energy barriers and orbital interactions.
  • Reaction Path Search: Apply automated path-search algorithms (e.g., GRRM or AFIR) to explore alternative pathways and minimize byproducts.
  • Solvent Effects: Simulate solvent interactions (e.g., COSMO-RS) to optimize reaction conditions for cyclopropylation.
    Reference: Reaction design strategies from computational-experimental integration .

Basic: What safety precautions are critical when handling this compound, given its chloroacetamide backbone?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride).
  • First Aid: Immediate flushing with water for eye/skin exposure; activated charcoal for accidental ingestion.
    Reference: Safety protocols for chloroacetamide derivatives .

Advanced: How can intramolecular hydrogen bonding influence the compound’s crystallinity and solubility?

Answer:

  • Crystallography: Single-crystal X-ray diffraction can reveal intramolecular C–H···O or N–H···O interactions (e.g., hexafluoro-hydroxypropan-2-yl → acetamide carbonyl), which stabilize crystal packing.
  • Solubility Prediction: Use Hansen solubility parameters (HSPs) to correlate hydrogen-bonding capacity with solvent polarity. Polar aprotic solvents (e.g., DMSO) may disrupt H-bonding networks.
    Reference: Structural analysis of N-(substituted phenyl)acetamides .

Basic: What synthetic routes are reported for analogous chloroacetamides, and how can they be adapted?

Answer:

  • Stepwise Amidation: React 2-chloroacetyl chloride with cyclopropylmethylamine and a substituted aniline derivative under Schotten-Baumann conditions.
  • C–H Activation: Utilize palladium catalysts for direct coupling of cyclopropane moieties to aromatic rings.
    Reference: Synthesis of dichlorofluorophenyl acetamides via POCl₃-mediated cyclization .

Advanced: How do steric and electronic effects of the hexafluorohydroxypropan-2-yl group impact biological activity or material properties?

Answer:

  • Steric Effects: The bulky CF₃ groups may hinder enzymatic binding or enhance thermal stability in polymers.
  • Electronic Effects: Strong electron-withdrawing -CF₃ groups increase electrophilicity of the acetamide carbonyl, influencing reactivity in nucleophilic substitutions.
  • Fluorine-Specific Interactions: ¹⁹F NMR can track conformational changes in solution.
    Reference: Fluorinated analogs in medicinal chemistry .

Basic: What analytical techniques resolve contradictions in purity assessments (e.g., HPLC vs. NMR)?

Answer:

  • HPLC-DAD/ELSD: Detect impurities with UV-inactive groups (e.g., cyclopropane).
  • Quantitative NMR (qNMR): Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify purity independently of chromophores.
  • Combined Approach: Cross-validate results to account for solvent/column artifacts.
    Reference: Multi-method validation for heterocyclic acetamides .

Advanced: What strategies mitigate hydrolysis of the chloroacetamide group during storage or reaction conditions?

Answer:

  • Stabilizers: Add radical scavengers (e.g., BHT) to prevent oxidative decomposition.
  • pH Control: Maintain neutral to slightly acidic conditions (pH 5–7) to slow nucleophilic attack by water.
  • Low-Temperature Storage: Store at –20°C under inert gas (N₂/Ar).
    Reference: Degradation studies of labile acetamides .

Basic: How is the compound classified in chemical engineering research frameworks (e.g., CRDC 2020)?

Answer:

  • CRDC Code: RDF2050112 (Reaction fundamentals and reactor design) for process optimization.
  • Subclass: RDF2050108 (Process control and simulation) for scale-up challenges.
    Reference: CRDC classification guidelines .

Advanced: Can this compound serve as a monomer for fluorinated polymers, and what polymerization methods are viable?

Answer:

  • Step-Growth Polymerization: Condense with diols/diamines via nucleophilic acyl substitution.
  • Radical Polymerization: Functionalize with vinyl groups for chain-growth mechanisms.
  • Characterization: Use GPC and TGA to assess molecular weight distribution and thermal stability.
    Reference: Fluoropolymer synthesis methodologies .

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